
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate, also known as TBCA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TBCA belongs to the class of azetidine carboxylates and has been found to have various biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Building Blocks
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate has been explored as a building block for amino alcohols and polyamines. For instance, K. Jähnisch (1997) demonstrated the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which is potentially useful for constructing amino alcohol structures (Jähnisch, 1997).
Azetidine Chimeras and Amino Acid Analogs
Research by Z. Sajjadi and W. Lubell (2008) focused on synthesizing enantiopure 3-substituted azetidine-2-carboxylic acids, which are analogs of azetidine-2-carboxylic acid (Aze). These compounds serve as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Antimicrobial Agent Synthesis
K. Doraswamy and P. Ramana (2013) synthesized various compounds including tert-butyl-2-(4-bromo phenyl)-3- hydroxy propyl carbamate, which were screened for antimicrobial activity. This showcases the potential of tert-butyl azetidine derivatives in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Medicinal Chemistry Building Blocks
The research on bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate by M. J. Meyers et al. (2009) highlights its utility in medicinal chemistry. This compound serves as a starting point for creating novel compounds, potentially accessing new chemical spaces (Meyers et al., 2009).
Synthesis of Novel Compounds
Research by Y. Ji, L. Wojtas, and J. Lopchuk (2018) demonstrates the use of protected 3-haloazetidines, including tert-butyl azetidine derivatives, in synthesizing high-value azetidine-3-carboxylic acid derivatives. This indicates the versatility of tert-butyl azetidine derivatives in creating novel chemical entities (Ji, Wojtas, & Lopchuk, 2018).
Propriétés
IUPAC Name |
tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S/c1-11(2,3)19-10(15)14-8-12(7-13,9-14)5-6-18-20(4,16)17/h5-6,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTSYLNGSCNBPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCOS(=O)(=O)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2364570.png)
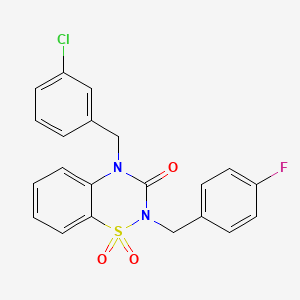
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2364578.png)
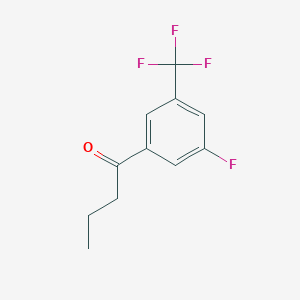

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2364581.png)
![Ethyl 3-[(2-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2364582.png)
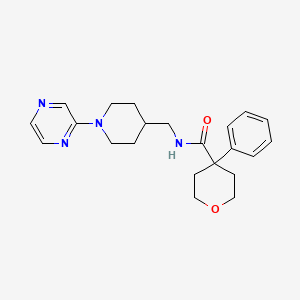
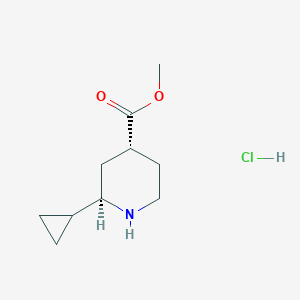
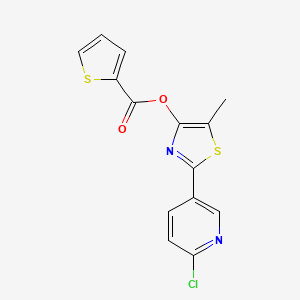
![4-Hydroxy-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2364588.png)
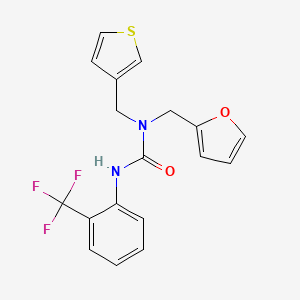
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2364591.png)
![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2364593.png)